molecular formula C3H3Cl4N B14629633 (1Z)-2,2,2-Trichloro-N-methylethanimidoyl chloride CAS No. 57182-16-8

(1Z)-2,2,2-Trichloro-N-methylethanimidoyl chloride

Cat. No.: B14629633
CAS No.: 57182-16-8
M. Wt: 194.9 g/mol
InChI Key: WGBRKOAOIAXHRL-UHFFFAOYSA-N
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Description

(1Z)-2,2,2-Trichloro-N-methylethanimidoyl chloride is an organic compound that belongs to the class of imidoyl chlorides It is characterized by the presence of a trichloromethyl group and an imidoyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-2,2,2-Trichloro-N-methylethanimidoyl chloride typically involves the reaction of trichloroacetonitrile with methylamine in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction proceeds under controlled conditions to ensure the formation of the desired imidoyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using efficient chlorinating agents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (1Z)-2,2,2-Trichloro-N-methylethanimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.

    Addition Reactions: The imidoyl chloride group can participate in addition reactions with nucleophiles, resulting in the formation of imidate esters or amides.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield trichloroacetamide and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Chlorinating Agents: Phosphorus pentachloride, thionyl chloride

    Hydrolysis Conditions: Aqueous base or water

Major Products Formed:

  • Substituted imidoyl chlorides
  • Imidate esters
  • Amides
  • Trichloroacetamide

Scientific Research Applications

(1Z)-2,2,2-Trichloro-N-methylethanimidoyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1Z)-2,2,2-Trichloro-N-methylethanimidoyl chloride involves its reactivity with nucleophiles. The imidoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nature of the nucleophile. The molecular targets and pathways involved in these reactions are primarily determined by the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

    Trichloroacetonitrile: A precursor in the synthesis of (1Z)-2,2,2-Trichloro-N-methylethanimidoyl chloride.

    Trichloroacetamide: A hydrolysis product of the compound.

    Imidoyl Chlorides: Other imidoyl chlorides with different substituents.

Uniqueness: this compound is unique due to its specific combination of a trichloromethyl group and an imidoyl chloride functional group. This combination imparts distinct reactivity and properties to the compound, making it valuable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

57182-16-8

Molecular Formula

C3H3Cl4N

Molecular Weight

194.9 g/mol

IUPAC Name

2,2,2-trichloro-N-methylethanimidoyl chloride

InChI

InChI=1S/C3H3Cl4N/c1-8-2(4)3(5,6)7/h1H3

InChI Key

WGBRKOAOIAXHRL-UHFFFAOYSA-N

Canonical SMILES

CN=C(C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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